molecular formula C23H26ClN3O4 B2493773 1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 1903085-25-5

1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B2493773
CAS No.: 1903085-25-5
M. Wt: 443.93
InChI Key: QQVKNQOYILHMRX-UHFFFAOYSA-N
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Description

1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a complex organic compound with a unique structure that includes a piperazine ring, a pyridine ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid . This intermediate can then be reacted with piperazine and subsequently coupled with 4-phenylacetyl chloride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and oxane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[4-[4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4/c1-16(28)17-2-4-19(5-3-17)26-8-10-27(11-9-26)23(29)18-14-21(24)22(25-15-18)31-20-6-12-30-13-7-20/h2-5,14-15,20H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVKNQOYILHMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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